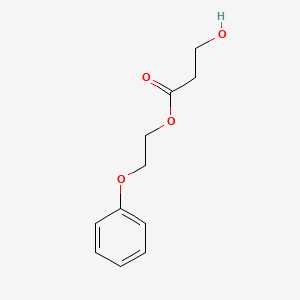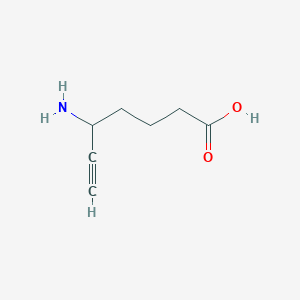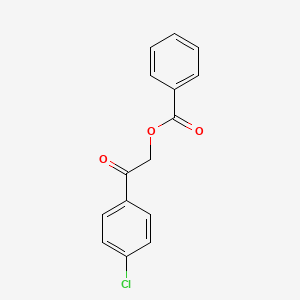
2,2-Dipropyloctanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropyloctanoyl chloride is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbonyl group bonded to a chlorine atom and an octane chain with two propyl groups attached to the second carbon atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipropyloctanoyl chloride can be synthesized through the reaction of 2,2-dipropyloctanoic acid with reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom.
Reaction with Thionyl Chloride:
2,2-Dipropyloctanoic acid+Thionyl chloride→2,2-Dipropyloctanoyl chloride+Sulfur dioxide+Hydrogen chloride
Reaction with Phosphorus Trichloride:
32,2-Dipropyloctanoic acid+Phosphorus trichloride→32,2-Dipropyloctanoyl chloride+Phosphorous acid
Reaction with Phosphorus Pentachloride:
32,2-Dipropyloctanoic acid+Phosphorus pentachloride→32,2-Dipropyloctanoyl chloride+Phosphoryl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using thionyl chloride due to its efficiency and the gaseous by-products that simplify purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: Reacts with water to form 2,2-dipropyloctanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Water: Hydrolysis to form the parent carboxylic acid.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Scientific Research Applications
2,2-Dipropyloctanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes .
Mechanism of Action
The mechanism of action of 2,2-dipropyloctanoyl chloride involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2,2-Dipropyloctanoic acid: The parent carboxylic acid.
2,2-Dipropyloctanol: The corresponding alcohol.
2,2-Dipropyloctanamide: The corresponding amide.
Uniqueness: 2,2-Dipropyloctanoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
60631-37-0 |
|---|---|
Molecular Formula |
C14H27ClO |
Molecular Weight |
246.81 g/mol |
IUPAC Name |
2,2-dipropyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3 |
InChI Key |
CXWZSTUSWIELSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)(CCC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)









